molecular formula C12H10O B168735 6-Vinylnaphthalen-2-ol CAS No. 136896-92-9

6-Vinylnaphthalen-2-ol

Cat. No. B168735
CAS RN: 136896-92-9
M. Wt: 170.21 g/mol
InChI Key: XVZWMPLMWUJTCE-UHFFFAOYSA-N
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Description

6-Vinylnaphthalen-2-ol is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless liquid with a strong odor and is commonly used in the synthesis of various pharmaceuticals and other organic compounds.

Scientific Research Applications

Polymerization and Material Science

  • Syndioselective Polymerization : The coordination polymerizations of 2-vinylnaphthalene and its derivatives are used to produce atactic and syndiotactic polymers. For example, treatment of poly(MVN) with boron tribromide yields a syndiotactic poly(6-hydroxy-2-vinylnaphthalene) (Li et al., 2019).
  • Copolymerization Characteristics : Vinylnaphthalene derivatives have been copolymerized with styrene, methyl methacrylate, and methyl acrylate, producing products with higher softening temperatures than polystyrene copolymers (Price et al., 1953).

Catalysis and Synthesis

  • Catalytic Hydroboration : The hydroboration of 6-methoxynaphthalene, a derivative of vinylnaphthalene, has shown high regio- and enantioselectivity. This process is significant in the synthesis of pharmaceuticals like Naproxen (Crudden et al., 2004).
  • Synthesis of Medicinal Compounds : Derivatives of 2-vinylnaphthalene have been used in the synthesis of β-adrenergic blockers and anti-inflammatory agents (Zhang Sheng-yong, 2005).

Advanced Applications in Chemistry

  • Laser Flash Photolysis Studies : Copolymers of 2-vinylnaphthalene have been studied for their light absorption and energy transfer properties, useful in advanced materials science (Hayashi et al., 1977).
  • Cationic Polymerization : The cationic polymerization of vinylnaphthalene derivatives has been explored, leading to polymers with controlled reactions and high glass transition temperatures (Shinke et al., 2013).

Environmental and Analytical Chemistry

  • Environmental Benign Catalytic Routes : Hydroformylation of vinylnaphthalene derivatives offers environmentally friendly routes for synthesizing compounds like Naproxen (Rajurkar et al., 2007).
  • Fluorescent Probes for Imaging : Naphthalene-based fluorescent probes, derived from vinylnaphthalene, have been used for mitochondrial pH imaging, demonstrating significant potential in biological imaging (Lin et al., 2018).

Safety and Hazards

The safety information available indicates that 6-Vinylnaphthalen-2-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

While specific future directions for the study or application of 6-Vinylnaphthalen-2-ol are not available in the search results, it’s worth noting that the field of organic chemistry is continually advancing. New synthetic methods, applications, and theoretical understandings are being developed all the time .

properties

IUPAC Name

6-ethenylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8,13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZWMPLMWUJTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630915
Record name 6-Ethenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136896-92-9
Record name 6-Ethenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18 g of 6-(1-Ethoxy ethoxy)-2-vinylnaphthalene (0.0743 mol) was dissolved in 80 mL of ethanol. To this was added 1.6 g of pyridinium p-toluenesulfonate (0.0064 mol). The reaction mixture was stirred at 50° C. After 3 h, TLC analysis (silica, CH2Cl2) indicated that the reaction was over. The reaction mixture was cooled down to room temperature and the solvent was removed under reduced pressure. The crude product was purified by column chromatography (silica gel, CH2Cl2) to yield 11.15 g of pure 6-hydroxy-2-vinylnaphthalene (62%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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